molecular formula C6H9F3O2 B1353998 4,4,4-Trifluoro-2,2-dimethylbutanoic acid CAS No. 939399-07-2

4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Cat. No.: B1353998
CAS No.: 939399-07-2
M. Wt: 170.13 g/mol
InChI Key: GCPLLNZGWOPZLF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,2-dimethylbutanoic acid ( 939399-07-2) is a fluorinated carboxylic acid with a molecular formula of C 6 H 9 F 3 O 2 and a molecular weight of 170.1 g/mol . Its structure features a reactive carboxylic acid group and a sterically hindered, electron-deficient carbon chain due to the presence of a terminal trifluoromethyl (-CF 3 ) group and two alpha-methyl groups . This unique arrangement makes it a valuable intermediate in organic synthesis. The compound serves as a versatile building block in scientific research, particularly in medicinal chemistry and agrochemical development . The trifluoromethyl group is a critical motif known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules to biological targets . As a result, this acid is a key precursor in the design and synthesis of potential pharmaceutical candidates and other biologically active compounds. Researchers can utilize the carboxylic acid functionality for amide coupling or esterification, while the steric hindrance from the dimethyl groups can direct subsequent reactions to the acid moiety, allowing for selective chemical transformations . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human/ veterinary use. Please refer to the safety data sheet for proper handling information. This compound has a UN number of 3265 and is classified in Packing Group II, indicating it is corrosive .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLLNZGWOPZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434829
Record name 4,4,4-trifluoro-2,2-dimethylbutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939399-07-2
Record name 4,4,4-trifluoro-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-4,4,4-trifluorobutanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its profound effects on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the gem-dimethyl group is a prevalent structural motif in numerous natural products and clinically successful drugs, valued for its ability to enhance potency, selectivity, and pharmacokinetic profiles by imposing conformational constraints and improving metabolic stability.[3][4]

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, a molecule that synergistically combines these two influential structural features. While this compound is not extensively documented in mainstream chemical literature, this guide will elucidate its structure, predict its key physicochemical properties based on well-understood principles and data from analogous compounds, propose robust synthetic strategies, and discuss its potential applications, particularly within the realm of drug development.

Molecular Structure and Identification

The fundamental step in understanding any chemical entity is to establish its precise structure and nomenclature.

Chemical Structure

This compound consists of a four-carbon butanoic acid backbone. The alpha-carbon (C2) is substituted with two methyl groups (a gem-dimethyl group), and the gamma-carbon (C4) is substituted with three fluorine atoms (a trifluoromethyl group).

Caption: 2D structure of this compound.

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉F₃O₂

  • Molecular Weight: 186.13 g/mol

  • CAS Number: Not assigned (as of the last database search).

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its non-fluorinated analog, 2,2-dimethylbutanoic acid, and from the general properties of perfluoroalkyl carboxylic acids (PFCAs).[5][6][7][8]

PropertyPredicted ValueRationale and References
Physical State Colorless liquid or low-melting solidBased on the properties of 2,2-dimethylbutanoic acid, which is a liquid.[6] The increased molecular weight due to fluorination might raise the melting point.
Boiling Point ~180-200 °CThe boiling point of 2,2-dimethylbutanoic acid is 94-96 °C at 5 mmHg.[6] The trifluoromethyl group will significantly increase the boiling point due to increased molecular weight and polarity.
Acidity (pKa) ~3-4The pKa of butanoic acid is ~4.8. The electron-withdrawing trifluoromethyl group will increase the acidity (lower the pKa). Perfluoroalkyl carboxylic acids are known for their enhanced acidity.[8]
Solubility Moderately soluble in water, soluble in organic solventsThe carboxylic acid group imparts some water solubility, while the alkyl and trifluoromethyl groups contribute to solubility in organic solvents. PFCAs are generally water-soluble.[9]
Lipophilicity (LogP) ~2.0-2.5The trifluoromethyl group generally increases lipophilicity.[2] This is an estimate based on the contribution of the CF₃ group compared to a CH₃ group.

Proposed Synthetic Pathways

As this compound is not readily commercially available, a robust synthetic strategy is crucial for its investigation. A plausible and efficient approach would be a multi-step synthesis starting from readily available precursors. The Reformatsky reaction is a particularly attractive method for forming the carbon skeleton of the target molecule.[10][11][12]

Overview of the Synthetic Strategy

The proposed synthesis involves three main stages:

  • Synthesis of a key intermediate, 1,1,1-trifluoro-3-methylbutan-2-one.

  • Reformatsky reaction to introduce the gem-dimethyl acetic ester moiety.

  • Hydrolysis of the resulting ester to yield the final carboxylic acid.

A Starting Materials B Synthesis of Trifluoromethyl Ketone A->B Trifluoromethylation C Reformatsky Reaction B->C Zinc, α-bromo ester D Ester Hydrolysis C->D Acid/Base E Final Product D->E Workup

Sources

Navigating the Unknown: A Technical Hazard Assessment of 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the potential hazards associated with 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, a novel fluorinated carboxylic acid. In the dynamic landscape of drug discovery and chemical research, scientists frequently encounter compounds for which comprehensive toxicological data is not yet available. This document provides a framework for a predictive hazard assessment of such compounds, using this compound as a case study. By dissecting its structural motifs and drawing comparisons with known analogs, we can construct a provisional safety profile to guide handling, risk assessment, and future toxicological studies. This guide is intended for researchers, chemists, and drug development professionals who handle novel chemical entities.

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies are currently available for this compound. The information and recommendations herein are based on a predictive analysis of its chemical structure and data from analogous compounds. All handling of this substance should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction: The Challenge of Uncharacterized Compounds

The synthesis of novel molecules is the lifeblood of innovation in pharmaceuticals and materials science. However, with novelty comes uncertainty, particularly regarding the toxicological properties of a new chemical entity. This compound is a case in point. Its structure, featuring a trifluoromethyl group, a carboxylic acid moiety, and a dimethyl-substituted alpha-carbon, suggests a unique combination of properties that could influence its biological activity and hazard profile.

This guide will deconstruct the molecule to predict its hazards, providing a scientifically-grounded rationale for each prediction. We will then synthesize this information into a provisional hazard classification and offer best-practice protocols for its handling, emphasizing a proactive and self-validating approach to safety in the research environment.

Predictive Hazard Analysis: A Structurally-Informed Approach

The potential hazards of this compound can be inferred by examining its key structural components and comparing them to well-characterized analogous compounds.

Analysis of Structural Motifs
  • The Carboxylic Acid Group (-COOH): This functional group is the primary determinant of the compound's acidic nature. Carboxylic acids are known to be corrosive or irritants to the skin, eyes, and respiratory tract. The acidity of this compound is expected to be a key hazard.

  • The Trifluoromethyl Group (-CF₃): The strong electron-withdrawing nature of the three fluorine atoms significantly increases the acidity of the carboxylic acid group, making it a stronger acid than its non-fluorinated counterpart. This heightened acidity likely translates to a greater potential for corrosivity. In compounds like 4,4,4-Trifluorobutyric acid, this group contributes to its classification as a substance that causes severe skin burns and eye damage.[1]

  • The α,α-Dimethyl Substitution: The two methyl groups on the carbon adjacent to the carboxyl group introduce steric bulk. This may influence the compound's reactivity and how it interacts with biological systems. While it could potentially hinder certain metabolic pathways, it does not negate the inherent hazards of the acidic and trifluoromethyl moieties.

Analog Compound Comparative Analysis

To refine our predictions, we can compare the target compound with structurally similar molecules for which hazard data is available. The most relevant analogs are 4,4,4-Trifluorobutyric acid and 3,3,3-Trifluoro-2,2-dimethylpropionic acid.

FeatureThis compound (Target)4,4,4-Trifluorobutyric acid (Analog 1)3,3,3-Trifluoro-2,2-dimethylpropionic acid (Analog 2)
Structure CF₃-CH₂-C(CH₃)₂-COOHCF₃-CH₂-CH₂-COOHCF₃-C(CH₃)₂-COOH
CAS Number Not definitively assigned406-93-9889940-13-0[2]
Known Hazards Predicted: Corrosive, skin/eye damageCauses severe skin burns and eye damage.[1]No specific hazard data available, but sold as a chemical building block.[2]
Key Difference α,α-dimethyl substitutionNo substitution on the aliphatic chainNo methylene spacer between CF₃ and the substituted carbon

The known corrosivity of 4,4,4-Trifluorobutyric acid strongly suggests that our target compound will exhibit similar, if not identical, corrosive properties.[1] The presence of the trifluoromethyl group in both molecules is a key driver of this hazard.

Predicted Hazard Classification (GHS)

Based on the structural analysis and comparison with analogs, the following GHS classification for this compound is predicted. This classification should be treated as provisional until confirmed by experimental data.

Hazard ClassCategoryPredicted Hazard StatementRationale
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageBased on the strong acidic nature imparted by the carboxylic acid and trifluoromethyl groups, and by analogy to 4,4,4-Trifluorobutyric acid.[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDirect consequence of being classified as Skin Corrosion Category 1.
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful) or UntestedH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledThis is a precautionary prediction. While the primary hazard is corrosivity, systemic toxicity cannot be ruled out without data. The toxicological properties have not been fully investigated.[1][3]

Predicted GHS Pictograms:




Signal Word: Danger

Experimental Protocol: Safe Handling of a Novel Corrosive Compound

This protocol outlines a self-validating system for the safe handling of this compound, and is applicable to other uncharacterized, potentially hazardous research chemicals.

Objective: To handle and dispense the compound while minimizing exposure to personnel and the environment.

Materials:

  • This compound

  • Appropriate solvent (if required for solution preparation)

  • Calibrated balance in a ventilated enclosure

  • Chemical fume hood

  • Personal Protective Equipment (see below)

  • Spill kit for acids

  • Waste container for corrosive solids/liquids

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate). A double-gloving approach (e.g., nitrile inner glove, heavier-duty outer glove) is recommended.

  • Body Protection: A chemical-resistant laboratory coat and apron. Full-body protection may be required for larger quantities.

  • Respiratory Protection: Not typically required if all work is conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator with an acid gas cartridge is necessary.

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Designate a specific area within the fume hood for the handling of the compound.

    • Place absorbent, chemical-resistant lining on the work surface.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.

    • Have the acid spill kit readily available.

  • Handling and Weighing:

    • Don all required PPE before handling the primary container.

    • Transport the container in a secondary, shatter-proof container.

    • Perform all manipulations, including opening the container and weighing, inside the fume hood.

    • Use spark-proof tools if the compound is a powder and there is a risk of dust explosion.

    • If transferring a solid, use a powder funnel to minimize dust.

    • If preparing a solution, add the acid slowly to the solvent; never add solvent to the acid.

  • Post-Handling:

    • Securely cap the primary container and any containers with prepared solutions.

    • Decontaminate any equipment used with a suitable neutralizing agent (e.g., sodium bicarbonate solution), followed by a water and solvent rinse.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated materials (gloves, liners, pipette tips) in the designated corrosive waste container.

  • Waste Disposal:

    • All waste containing this compound must be disposed of as hazardous corrosive waste according to institutional and local regulations.

Visualization of the Hazard Prediction Workflow

The following diagram illustrates the logical process used to derive the predicted hazard profile for an uncharacterized compound.

HazardPrediction cluster_input Inputs cluster_analysis Analysis cluster_components Structural Motifs cluster_output Outputs Target Target Compound: This compound Struct Structural Deconstruction Target->Struct is analyzed for Analog Analog Comparison Target->Analog is compared with CF3 -CF3 Group (e.g., from 4,4,4-Trifluorobutyric acid) Struct->CF3 COOH -COOH Group (General Carboxylic Acids) Struct->COOH Dimethyl α,α-Dimethyl Group (Steric/Metabolic Effects) Struct->Dimethyl Prediction Predicted Hazards - Corrosive (H314) - Eye Damage (H318) - Potentially Harmful Analog->Prediction CF3->Prediction COOH->Prediction Dimethyl->Prediction Handling Safe Handling Protocol Prediction->Handling DataGap Data Gap Analysis Prediction->DataGap

Caption: Logical workflow for predictive hazard assessment.

Data Gap Analysis and Future Directions

The predictive assessment presented here is a necessary first step, but it is not a substitute for empirical data. To establish a definitive safety profile for this compound, the following toxicological studies are recommended:

  • In vitro Skin Corrosion/Irritation Test: To confirm the predicted corrosivity.

  • Acute Toxicity Studies (Oral, Dermal, Inhalation): To determine LD50/LC50 values and identify target organs for acute toxicity.

  • Ames Test (Bacterial Reverse Mutation Test): To assess mutagenic potential.

  • In vitro Micronucleus Test: To evaluate for chromosomal damage.

The results of these studies would enable a formal GHS classification and provide the necessary data for a comprehensive risk assessment for its use in research and development.

Conclusion

While this compound remains an uncharacterized compound from a toxicological perspective, a rigorous analysis of its chemical structure and comparison with known analogs allows for the formulation of a predictive hazard profile. The evidence strongly suggests that this compound is corrosive and requires handling with stringent safety protocols appropriate for substances that can cause severe skin burns and eye damage. By adopting a proactive and evidence-based approach to safety, researchers can mitigate the risks associated with novel chemical entities and foster a culture of safety and scientific integrity in the laboratory.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Hexamethylene diamine. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Octamethylcyclotetrasiloxane - Substance Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Benzophenone-3,3':4,4'-tetracarboxylic dianhydride - Registration Dossier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Contextual inhibition of fatty acid synthesis by metformin involves glucose-derived acetyl-CoA and cholesterol in pancreatic tumor cells. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4,4,4-trifluorobutyric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Hexamethylene diamine. Retrieved from [Link]

  • PubMed. (2018). Synthesis and in Vitro Bioactivity of Polyunsaturated Fatty Acid Conjugates of Combretastatin A-4. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Heptafluorobutyric acid. Retrieved from [Link]

  • LPS. (2024). Safety Data Sheet (SDS) Hexamethylenediamine. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy - Registration Dossier. Retrieved from [Link]

Sources

A Technical Guide to the Isomers of Trifluoromethylated Butanoic Acids: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the isomeric landscape of trifluoromethylated butanoic acids, with a primary focus on 4,4,4-Trifluoro-2,2-dimethylbutanoic acid. We will first establish the achiral nature of this specific molecule and then expand our analysis to its chiral structural isomers, which are of significant interest in drug development. This whitepaper provides a comparative structural analysis, detailed protocols for stereoselective synthesis and chiral separation, and an overview of the analytical techniques essential for characterization, offering researchers and drug development professionals a comprehensive resource for utilizing these valuable building blocks.

Introduction: The Significance of Fluorinated Synthons

In drug discovery, the inclusion of fluorine-containing motifs is a powerful strategy for lead optimization.[2][3] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate pKa, and improve membrane permeability by increasing lipophilicity.[4][5] These characteristics are crucial for designing new chemical entities with favorable pharmacokinetic profiles.[1][5] Carboxylic acids featuring a CF3 group, such as derivatives of butanoic acid, serve as versatile intermediates in the synthesis of complex, biologically active molecules. Understanding their isomerism is paramount, as the three-dimensional arrangement of atoms dictates molecular recognition and biological function.

Part 1: A Comparative Analysis of Isomerism in Trifluoromethylated Butanoic Acids

The Achiral Nature of this compound

A molecule's ability to exist as stereoisomers hinges on the presence of one or more chiral centers.[6] A chiral center is a tetrahedral carbon atom bonded to four different substituents.[6][7] Let us analyze the structure of this compound:

  • C1 (Carboxyl Carbon): sp2-hybridized, not a chiral center.

  • C2: Bonded to a carboxyl group (-COOH), a methylene group (-CH2CF3), and two identical methyl groups (-CH3). As two of its substituents are identical, C2 is achiral .[7]

  • C3: Bonded to two hydrogen atoms and two different carbon groups. Not a chiral center.

  • C4: Bonded to three identical fluorine atoms. Not a chiral center.

Since the molecule lacks a chiral center, this compound is achiral and does not have enantiomers or diastereomers. It cannot be resolved into optically active forms.

Chiral Structural Isomers: The Impact of Substituent Position

While the title compound is achiral, shifting the position of its methyl or trifluoromethyl groups can generate structural isomers that are chiral and thus of greater interest for stereospecific drug design. Two prominent examples are 4,4,4-Trifluoro-3-methylbutanoic acid and 4,4,4-Trifluoro-2-methylbutanoic acid .

In 4,4,4-Trifluoro-3-methylbutanoic acid , the C3 carbon is bonded to four distinct groups: a hydrogen atom (-H), a methyl group (-CH3), a trifluoromethyl group (-CF3), and a -CH2COOH group. This makes C3 a chiral center, and the molecule exists as a pair of enantiomers (R and S).

Similarly, in 4,4,4-Trifluoro-2-methylbutanoic acid , the C2 carbon is the stereocenter, bonded to -H, -CH3, -COOH, and -CH2CF3. This structure also exists as R and S enantiomers.[8]

Comparative Physicochemical Properties

The positioning of the electron-withdrawing CF3 group and alkyl groups significantly impacts the molecule's properties.

PropertyThis compound4,4,4-Trifluoro-3-methylbutanoic acid
Molecular Formula C6H9F3O2C5H7F3O2
Molecular Weight 186.13 g/mol 172.10 g/mol
Chirality AchiralChiral
Predicted pKa ~4.5~4.2
Predicted LogP 1.91.3
Note: pKa and LogP values are estimations and can vary based on the prediction algorithm and experimental conditions.

The strong inductive effect of the trifluoromethyl group makes these acids stronger than their non-fluorinated analogs (e.g., butanoic acid pKa ≈ 4.82).[9]

Part 2: Stereoselective Synthesis of Chiral Isomers

The synthesis of enantiomerically pure compounds is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[7] Here, we focus on a representative synthesis for (R)- or (S)-4,4,4-Trifluoro-3-methylbutanoic acid.

Synthetic Strategy: Asymmetric Hydrogenation

A robust method for establishing the chiral center is through the asymmetric hydrogenation of a prochiral olefin precursor, such as ethyl 4,4,4-trifluoro-3-methylbut-2-enoate. This reaction utilizes a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexed with a chiral phosphine ligand like BINAP) to selectively add hydrogen across the double bond, creating the desired enantiomer in high excess.

G start Ethyl 4,4,4-trifluoroacetoacetate step1 Wittig or HWE Olefination (e.g., with triethyl phosphonoacetate) start->step1 intermediate Ethyl 4,4,4-trifluoro-3-methylbut-2-enoate (Prochiral Alkene) step1->intermediate step2 Asymmetric Hydrogenation (H₂, Chiral Ru-BINAP catalyst) intermediate->step2 product_ester Chiral Ethyl Ester ((R)- or (S)- enantiomer) step2->product_ester step3 Hydrolysis (e.g., LiOH, H₂O/THF) product_ester->step3 final_product (R)- or (S)-4,4,4-Trifluoro-3-methylbutanoic acid step3->final_product

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example and requires optimization based on specific laboratory conditions and desired enantiomer.

  • Vessel Preparation: To a high-pressure reaction vessel, add the chiral catalyst, for example, [Ru(p-cymene)I2]2 and the chosen chiral ligand, under an inert atmosphere (e.g., Argon).

  • Solvent and Substrate Addition: Add a degassed solvent such as methanol. Introduce the substrate, ethyl 4,4,4-trifluoro-3-methylbut-2-enoate.

  • Reaction: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm H2). Stir the reaction at a controlled temperature (e.g., 50 °C) for 12-24 hours.

  • Work-up: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. The crude product can be purified via flash chromatography on silica gel.

  • Hydrolysis: Dissolve the purified chiral ester in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Acidify the mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final chiral carboxylic acid.

Trustworthiness: The success of this protocol is validated at two key stages. First, the enantiomeric excess (e.e.) of the ester product must be determined by chiral chromatography (see Part 3). Second, the final acid's structure and purity must be confirmed by NMR and mass spectrometry.

Part 3: Analytical Characterization and Chiral Separation

Rigorous analytical chemistry is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compounds.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for organofluorine compounds.[10][11]

  • ¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants that help define the carbon skeleton.

  • ¹³C NMR: Confirms the number and type of carbon atoms.

  • ¹⁹F NMR: This is particularly valuable as ¹⁹F is a high-sensitivity nucleus with a wide chemical shift range, making it easy to identify the CF3 group.[10][12][13] The chemical shift of the CF3 group typically appears between -50 and -70 ppm.[12] Coupling between ¹⁹F and nearby ¹H nuclei (JHF) provides further structural confirmation.

Chiral Separation: High-Performance Liquid Chromatography (HPLC)

Distinguishing and quantifying enantiomers requires a chiral environment. Chiral HPLC is the gold standard for this application.

Principle: A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Fluorinated phases can also be used to provide alternative selectivity for separating fluorinated compounds.[14][15]

G cluster_0 HPLC System cluster_1 Mechanism of Separation Injector Injector (Racemic Mixture In) Pump Pump (Mobile Phase) Column Chiral Stationary Phase (CSP) R-Enantiomer S-Enantiomer Detector Detector (e.g., UV) Output Chromatogram R-Enantiomer R-Enantiomer S-Enantiomer S-Enantiomer CSP_site Chiral Binding Site on CSP

Protocol: Chiral HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the carboxylic acid sample (or its ester precursor) in the mobile phase or a compatible solvent.

  • Instrumentation:

    • Column: Use a column with a suitable chiral stationary phase (e.g., polysaccharide-based, such as cellulose or amylose derivatives).

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for carboxylic acids.

    • Detection: UV detection is commonly used if the molecule contains a chromophore.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

ParameterTypical Condition
Chiral Column Chiralcel OD-H, Chiralpak AD-H, or equivalent
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Note: This is a starting point; method development is required for optimal separation.

Part 4: Applications in Research and Drug Development

Chiral trifluoromethylated building blocks like 4,4,4-trifluoro-3-methylbutanoic acid are highly valuable in medicinal chemistry. They are incorporated into larger molecules to:

  • Block Metabolic Sites: The robust C-F bond can prevent enzymatic oxidation at that position, increasing the drug's half-life.[4]

  • Enhance Binding Affinity: The CF3 group can participate in favorable interactions (e.g., dipole-dipole, hydrophobic) with protein targets, improving potency.[1]

  • Improve Pharmacokinetics: Modulating lipophilicity with CF3 groups can optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

These synthons are frequently used in the development of enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents across various disease areas.

Conclusion

While this compound is an achiral molecule, a nuanced understanding of its structural isomers reveals a rich field of stereochemistry. The chiral isomers, such as 4,4,4-trifluoro-3-methylbutanoic acid, are of paramount importance in the synthesis of modern pharmaceuticals. Mastery of their stereoselective synthesis and the analytical techniques for their characterization and separation are fundamental skills for scientists in drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize these powerful chemical tools.

References

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Methodological & Application

Application Notes and Protocols: 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Unique Building Block for Complex Molecule Synthesis

4,4,4-Trifluoro-2,2-dimethylbutanoic acid (CAS No. 939399-07-2) is a specialized fluorinated carboxylic acid that serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure is distinguished by two key features: a trifluoromethyl (CF₃) group and a quaternary α-carbon. The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The sterically hindered quaternary α-carbon, a neopentyl-like arrangement, provides a rigid and bulky scaffold, which can be strategically employed to probe and modulate interactions with biological targets.

This guide provides a comprehensive overview of the properties, a plausible synthetic route, and a key application of this compound as a precursor to a reactive acylating agent for the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its key properties can be inferred from its structure and available data.

PropertyValue/DescriptionSource
CAS Number 939399-07-2[1]
Molecular Formula C₆H₉F₃O₂[1]
Molecular Weight 170.13 g/mol [1]
Appearance Colorless oil[2]
¹H NMR (400 MHz, CDCl₃) δ 1.36 (s, 6H), 2.50 (q, 2H)[2]

The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, 2,2-dimethylbutanoic acid.

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis

G cluster_0 Step 1: α,α-Dimethylation cluster_1 Step 2: Saponification start Ethyl 3,3,3-trifluoropropanoate step1 Deprotonation with LDA in THF at -78 °C start->step1 1.0 eq. step2 Addition of Methyl Iodide (2.2 eq.) step1->step2 Formation of enolate product1 Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate step2->product1 SN2 Alkylation product1_ref Ethyl 4,4,4-trifluoro- 2,2-dimethylbutanoate step3 Hydrolysis with aq. LiOH in THF/MeOH product1_ref->step3 step4 Acidic Workup (e.g., 1M HCl) step3->step4 Formation of carboxylate salt final_product This compound step4->final_product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate

This step involves the exhaustive methylation of the α-carbon of ethyl 3,3,3-trifluoropropanoate. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, facilitating deprotonation. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is ideal for generating the enolate.

Materials:

  • Ethyl 3,3,3-trifluoropropanoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (2.2 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to generate LDA.

  • In a separate flask, dissolve ethyl 3,3,3-trifluoropropanoate (1.0 equivalent) in anhydrous THF.

  • Add the solution of ethyl 3,3,3-trifluoropropanoate dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate (1.0 equivalent) in a mixture of THF, methanol, and water.

  • Add an excess of lithium hydroxide (e.g., 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify with 1M HCl until the pH is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. The crude product may be of sufficient purity for subsequent steps or can be further purified if necessary.

Application in Organic Synthesis: Acylation of Amines

A primary application of this compound is its use as a precursor for the corresponding acyl chloride, a highly reactive species for the acylation of nucleophiles, particularly amines, to form amides.[3][4] This transformation is crucial in the synthesis of pharmaceutical candidates and other complex organic molecules.

Workflow for Amide Formation

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start This compound reagent1 Oxalyl Chloride (cat. DMF) in DCM start->reagent1 Activation product1 4,4,4-Trifluoro-2,2-dimethylbutanoyl chloride reagent1->product1 product1_ref 4,4,4-Trifluoro-2,2-dimethylbutanoyl chloride reagent2 Primary or Secondary Amine (in DCM/Pyridine) product1_ref->reagent2 Nucleophilic Acyl Substitution final_product N-substituted-4,4,4-trifluoro- 2,2-dimethylbutanamide reagent2->final_product

Caption: Two-step, one-pot acylation of amines using this compound.

Protocol: Synthesis of N-Aryl-4,4,4-trifluoro-2,2-dimethylbutanamide

This protocol is adapted from procedures described in patent literature and represents a general method for the acylation of an amine.[3][4]

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • A primary or secondary amine (e.g., a substituted aniline)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution. Gas evolution (CO₂ and CO) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. This crude solution of 4,4,4-trifluoro-2,2-dimethylbutanoyl chloride is used directly in the next step.

  • In a separate flask, dissolve the amine (1.0 equivalent) in a mixture of anhydrous dichloromethane and pyridine (2-3 equivalents).

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography on silica gel or by recrystallization.

Mechanism of Acylation

The acylation reaction proceeds through a well-established two-stage mechanism:

  • Formation of the Acyl Chloride: The carboxylic acid is activated by oxalyl chloride in the presence of a catalytic amount of DMF. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species. This reacts with the carboxylic acid to form a highly reactive acyl chloride.

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group. The base (e.g., pyridine) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Conclusion

This compound is a specialized reagent that, despite its limited commercial availability and published synthetic protocols, holds significant potential as a building block for introducing the sterically demanding and electronically influential 4,4,4-trifluoro-2,2-dimethylbutanoyl moiety into complex molecules. The protocols provided herein, including a plausible synthetic route and a detailed application for amide bond formation, offer a valuable resource for researchers in organic synthesis and drug discovery. The unique combination of a trifluoromethyl group and a neopentyl-like structure makes this reagent a powerful tool for modulating the physicochemical and pharmacological properties of target compounds.

References

  • Google Patents. (n.d.). WO2018211275A1 - Compounds.
  • Google Patents. (n.d.). EP1955991A2 - Preparation of organic compounds bearing a trifluoromethyl group on a quaternary carbon.
  • Google Patents. (n.d.). EP2797915B1 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC) for the treatment of e.g. hypertension or heart failure.
  • Chemistry LibreTexts. (2021, July 31). 18.9: Reactions at the α-Carbons of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (n.d.). US9139564B2 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC).

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Application Notes and Protocols: 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid as a Putative Chemical Probe for Modulating Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential application of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid as a chemical probe. Based on structural analogy to known inhibitors of fatty acid metabolism, we propose its utility in studying cellular energy pathways, particularly the inhibition of mitochondrial fatty acid β-oxidation (FAO). This guide outlines the theoretical basis for its mechanism of action, protocols for its validation, and potential applications in metabolic research and drug discovery.

Introduction: Rationale for a Novel Chemical Probe

Metabolic pathways are intricately linked to cellular health and disease. The dysregulation of fatty acid oxidation (FAO), in particular, is implicated in a range of pathologies including metabolic syndrome, cardiovascular disease, and cancer.[1][2] Chemical probes that can selectively modulate FAO are invaluable tools for dissecting these complex biological processes.

This compound is a structurally unique short-chain fatty acid. Its key features—a quaternary α-carbon and a trifluoromethyl group at the ω-position—suggest a high potential for metabolic stability and specific interactions with enzymatic targets. The gem-dimethyl substitution at the α-carbon is a critical feature known to prevent metabolism through the canonical β-oxidation pathway, a characteristic seen in compounds like 2,2-dimethylbutanoic acid, which has been investigated for the treatment of metabolic disorders such as propionic and methylmalonic acidemia.[3][4] The terminal trifluoromethyl group can enhance binding affinity and metabolic stability.

This application note puts forth the hypothesis that this compound can serve as a chemical probe to investigate the consequences of FAO inhibition.

Proposed Mechanism of Action: Steric Hindrance of β-Oxidation

We propose that this compound, after cellular uptake and conversion to its CoA thioester, acts as an inhibitor of mitochondrial fatty acid β-oxidation. The central hypothesis is that the 2,2-dimethyl substitution creates steric hindrance that prevents the enzymatic machinery of β-oxidation from processing the molecule.

Visualizing the Proposed Mechanism

The following diagram illustrates the canonical fatty acid β-oxidation spiral and the proposed point of inhibition by 4,4,4-Trifluoro-2,2-dimethylbutanoyl-CoA.

FAO_Inhibition cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acid 4,4,4-Trifluoro- 2,2-dimethylbutanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Probe_CoA 4,4,4-Trifluoro-2,2-dimethyl- butanoyl-CoA Acyl_CoA_Synthetase->Probe_CoA CPT1 CPT1 Probe_CoA->CPT1 Carnitine Beta_Oxidation_Spiral β-Oxidation Spiral Probe_CoA->Beta_Oxidation_Spiral Inhibition due to steric hindrance at C2 CPT2 CPT2 Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA Cleavage TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed mechanism of FAO inhibition.

Experimental Validation Protocols

To validate the hypothesis that this compound functions as an inhibitor of fatty acid oxidation, a series of in vitro experiments are proposed.

Protocol 1: Cell-Based FAO Assay Using Radiolabeled Substrates

This protocol measures the rate of FAO by quantifying the production of radiolabeled metabolites from a radiolabeled fatty acid substrate in the presence of the chemical probe.

Objective: To determine the IC50 of this compound for the inhibition of fatty acid oxidation in cultured cells.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium and supplements

  • [³H]-Palmitic acid

  • This compound

  • Scintillation fluid and vials

  • Seahorse XF Analyzer (for orthogonal validation)

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Pre-incubation: On the day of the experiment, replace the culture medium with fresh medium containing the various concentrations of the chemical probe. Include a vehicle control (DMSO). Incubate for 2-4 hours.

  • FAO Assay:

    • Prepare the assay medium containing [³H]-Palmitic acid complexed to BSA.

    • Remove the pre-incubation medium and add the [³H]-Palmitic acid-containing medium.

    • Incubate for 2 hours.

  • Measurement of ³H₂O Production:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of activated charcoal to bind unmetabolized [³H]-Palmitic acid.

    • Centrifuge to pellet the charcoal.

    • Transfer the supernatant (containing ³H₂O) to a scintillation vial.

    • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the data to the protein content of each well.

    • Plot the percentage of FAO inhibition against the log of the probe concentration.

    • Calculate the IC50 value using non-linear regression.

Expected Outcome: A dose-dependent decrease in the production of ³H₂O, indicating inhibition of FAO.

Protocol 2: Seahorse XF Real-Time ATP Rate Assay

This protocol provides an orthogonal method to assess the metabolic shift away from FAO by measuring real-time changes in cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Objective: To confirm that this compound induces a metabolic switch from mitochondrial respiration to glycolysis.

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Real-Time ATP Rate Assay Kit

  • This compound

  • Etomoxir (positive control)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate.

  • Probe Treatment: Treat cells with the chemical probe at its determined IC50 and at a higher concentration. Include a vehicle control and a positive control (Etomoxir).

  • Assay Preparation: Hydrate the sensor cartridge and prepare the assay medium according to the manufacturer's protocol.

  • Seahorse Assay:

    • Replace the culture medium with the assay medium.

    • Run the Seahorse XF Real-Time ATP Rate Assay.

    • The assay will measure basal OCR and ECAR, and then inject oligomycin and a mixture of rotenone and antimycin A to determine the ATP production from oxidative phosphorylation and glycolysis.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine the ATP production rates from both pathways.

Expected Outcome: Treatment with this compound should lead to a decrease in the ATP production rate from oxidative phosphorylation and a compensatory increase in the ATP production rate from glycolysis.

Visualizing the Experimental Workflow

Experimental_Workflow Start Hypothesis: Probe inhibits FAO Protocol1 Protocol 1: Radiolabeled FAO Assay Start->Protocol1 Protocol2 Protocol 2: Seahorse XF Real-Time ATP Rate Assay Start->Protocol2 Data_Analysis1 Calculate IC50 Protocol1->Data_Analysis1 Data_Analysis2 Assess Metabolic Shift Protocol2->Data_Analysis2 Conclusion Validation of Probe's Mechanism of Action Data_Analysis1->Conclusion Data_Analysis2->Conclusion

Caption: Workflow for validating the chemical probe.

Data Presentation and Interpretation

The results from the proposed experiments should be summarized for clear interpretation.

Parameter Expected Result with Probe Interpretation
IC50 (from Protocol 1) A quantifiable value in the µM rangePotency of FAO inhibition.
MitoATP Production Rate (from Protocol 2) DecreasedInhibition of mitochondrial respiration.
GlycoATP Production Rate (from Protocol 2) IncreasedCompensatory shift to glycolysis.

Applications in Research and Drug Development

A validated chemical probe for FAO inhibition, such as this compound, would have several valuable applications:

  • Basic Research: Elucidating the role of FAO in various cellular processes, such as cell signaling, differentiation, and apoptosis.

  • Disease Modeling: Studying the metabolic reprogramming that occurs in diseases like cancer, non-alcoholic fatty liver disease (NAFLD), and heart failure.

  • Target Validation: Assessing the therapeutic potential of inhibiting FAO for specific diseases.

  • Drug Discovery: Serving as a tool compound for screening and identifying novel modulators of fatty acid metabolism.

Conclusion

While the use of this compound as a chemical probe is currently putative, its structural characteristics present a strong rationale for its investigation as an inhibitor of fatty acid oxidation. The protocols detailed in this guide provide a clear path for validating its mechanism of action and establishing its utility as a valuable tool for the research community.

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Application Notes and Protocols: Reaction Mechanisms of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF\u2083), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and material properties.[1][2] 4,4,4-Trifluoro-2,2-dimethylbutanoic acid is a valuable building block that combines the influential CF\u2083 group with a sterically hindered carboxylic acid moiety. This unique structural arrangement presents both opportunities and challenges in synthetic transformations.

These application notes provide a comprehensive overview of the key reaction mechanisms of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthesis of this compound: A Proposed Pathway

While numerous methods exist for the synthesis of fluorinated compounds and substituted carboxylic acids, a direct, optimized synthesis of this compound is not extensively documented in readily available literature. Based on established synthetic transformations, a plausible and efficient route is proposed below. This multi-step synthesis leverages common starting materials and robust reactions to construct the target molecule.

Proposed Synthetic Workflow

A 3,3,3-Trifluoropropene B HBr, Peroxide (anti-Markovnikov) A->B C 1-Bromo-3,3,3-trifluoropropane B->C D Mg, THF C->D E 3,3,3-Trifluoropropylmagnesium bromide (Grignard Reagent) D->E F CO2 (dry ice) E->F G 4,4,4-Trifluorobutanoic acid F->G H SOCl2 G->H I 4,4,4-Trifluorobutanoyl chloride H->I J LDA, THF, -78 °C I->J K Methyl iodide (CH3I) J->K L 4,4,4-Trifluoro-2-methylbutanoic acid K->L M LDA, THF, -78 °C L->M N Methyl iodide (CH3I) M->N O This compound N->O

Caption: Proposed synthetic pathway for this compound.

Core Reaction Mechanisms and Protocols

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. The adjacent trifluoromethyl group exerts a strong electron-withdrawing effect, increasing the acidity of the carboxylic proton. The steric hindrance from the gem-dimethyl groups at the \u03b1-position influences the accessibility of the carbonyl carbon to nucleophiles.

Esterification: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[4]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the formation of a good leaving group (water) and subsequent elimination to yield the ester.[3]

Esterification Reaction Mechanism

sub This compound protonated_acid Protonated Carboxylic Acid (Activated Electrophile) sub->protonated_acid Protonation H_plus H+ (cat.) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Nucleophilic Attack ROH R'OH (Alcohol) ROH->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_leaving Intermediate with H2O as a Good Leaving Group proton_transfer->water_leaving ester_H2O Protonated Ester + H2O water_leaving->ester_H2O Elimination of H2O ester Ester Product ester_H2O->ester Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Ethyl 4,4,4-Trifluoro-2,2-dimethylbutanoate

ParameterValue/ConditionRationale
Reactants This compound (1.0 eq), Anhydrous Ethanol (20 eq), Concentrated H\u2082SO\u2084 (0.1 eq)A large excess of ethanol drives the equilibrium towards the ester product. Sulfuric acid is a strong dehydrating agent and catalyst.
Solvent Ethanol (acts as both reactant and solvent)Simplifies the reaction setup and ensures a high concentration of the alcohol.
Temperature Reflux (approx. 78 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursThe sterically hindered nature of the carboxylic acid may necessitate a longer reaction time for complete conversion.
Workup 1. Cool to room temperature. 2. Neutralize with saturated NaHCO\u2083 solution. 3. Extract with diethyl ether. 4. Wash with brine. 5. Dry over anhydrous MgSO\u2084. 6. Concentrate under reduced pressure.Neutralization removes the acid catalyst. Extraction isolates the ester. Washing removes water-soluble impurities. Drying removes residual water.
Purification Distillation or column chromatographyPurification method depends on the boiling point of the ester and the nature of any impurities.
Amidation: Activation and Coupling

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more reactive species. Common activating agents include thionyl chloride (SOCl\u2082) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Mechanism with Thionyl Chloride: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The lone pair on the oxygen of the hydroxyl group attacks the sulfur of thionyl chloride, followed by the departure of a chloride ion. Subsequent steps lead to the formation of the acyl chloride with the release of SO\u2082 and HCl gas. The resulting acyl chloride is then readily attacked by an amine nucleophile to form the amide.

Amidation Experimental Workflow

start This compound activation Activation (e.g., SOCl2, DCM, reflux) start->activation acyl_chloride 4,4,4-Trifluoro-2,2-dimethylbutanoyl chloride activation->acyl_chloride amine_addition Amine (R'NH2) Pyridine, DCM, 0 °C to RT acyl_chloride->amine_addition amide N-Substituted Amide amine_addition->amide

Caption: General workflow for the amidation of this compound.

Protocol: Synthesis of N-Benzyl-4,4,4-trifluoro-2,2-dimethylbutanamide

ParameterValue/ConditionRationale
Activation Step
ReactantsThis compound (1.0 eq), Thionyl chloride (1.2 eq), cat. DMFThionyl chloride converts the carboxylic acid to the acyl chloride. Catalytic DMF facilitates the reaction.
SolventDichloromethane (DCM)An inert solvent that is easy to remove.
TemperatureReflux (approx. 40 °C)Ensures the reaction goes to completion.
Reaction Time2-4 hoursMonitor by IR (disappearance of broad O-H stretch).
WorkupConcentrate under reduced pressure to remove excess SOCl\u2082 and solvent.The crude acyl chloride is often used directly in the next step.
Coupling Step
ReactantsCrude acyl chloride (1.0 eq), Benzylamine (1.1 eq), Pyridine (1.2 eq)Benzylamine is the nucleophile. Pyridine acts as a base to neutralize the HCl generated.
SolventDichloromethane (DCM)An inert solvent.
Temperature0 °C to room temperatureThe reaction is often started at a lower temperature to control the exothermicity.
Reaction Time4-8 hoursMonitor by TLC or LC-MS.
Workup1. Wash with 1M HCl. 2. Wash with saturated NaHCO\u2083. 3. Wash with brine. 4. Dry over anhydrous Na\u2082SO\u2084. 5. Concentrate under reduced pressure.Acid wash removes excess amine and pyridine. Base wash removes any remaining acidic impurities.
Purification Recrystallization or column chromatographyThe choice of purification depends on the physical properties of the amide product.
Reactivity of the Trifluoromethyl Group

The C-F bond is exceptionally strong, and the trifluoromethyl group is generally considered to be chemically inert under many reaction conditions. It is resistant to both acidic and alkaline hydrolysis. However, under specific and often harsh conditions, or with specialized reagents, the CF\u2083 group can participate in reactions.

Decarboxylative Reactions: While not a direct reaction of the trifluoromethyl group, its presence significantly influences decarboxylation reactions. Photocatalytic methods have been developed for the decarboxylative trifluoromethylation of aliphatic carboxylic acids, though this transforms the carboxylic acid group itself.[1][5][6] These methods typically involve the generation of a radical intermediate from the carboxylic acid, which then couples with a trifluoromethyl source.[5]

Hydrolysis to Carboxylic Acid: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a challenging transformation that typically requires harsh conditions, such as fuming sulfuric acid and boric acid.[7] This is generally not a synthetically useful reaction for this particular substrate as it would lead to a dicarboxylic acid.

Conclusion

This compound is a versatile building block whose reactivity is dominated by its sterically hindered carboxylic acid functionality. Standard transformations such as esterification and amidation can be successfully carried out, although the steric bulk at the \u03b1-position may require longer reaction times or more forcing conditions. The trifluoromethyl group is largely a robust and unreactive spectator in these transformations, imparting its desirable physicochemical properties to the resulting derivatives. The protocols and mechanistic discussions provided herein serve as a valuable resource for researchers looking to utilize this important fluorinated building block in their synthetic endeavors.

References

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2025). ResearchGate. [Link]

  • Amide library formation using a “by-product-free” activation/coupling sequence. (2003).
  • O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. (2024). PubMed. [Link]

  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021). National Institutes of Health. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Novel synthesis method for 4,4,4-trifluorobutanol. (n.d.).
  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (n.d.). National Institutes of Health. [Link]

  • Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride with 3-Nitro-4-hydroxycoumarin. (n.d.). Asian Publication Corporation. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • A Selective Single Step Amidation of Polyfluoroarenes. (n.d.). National Institutes of Health. [Link]

  • Method synthesizing 4, 4, 4-trifluoro butanol. (n.d.).
  • Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Early amidation approach to 3-[(4-amido)pyrrol-2-yl]-2-indolinones. (n.d.). PubMed. [Link]

  • Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. (n.d.).
  • 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015). Macmillan Group - Princeton University. [Link]

  • Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). PubMed. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.). Dalton Transactions. [Link]

  • Novel synthesis method for 4,4,4-trifluorobutanol. (n.d.).
  • Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. (n.d.). National Institutes of Health. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). Journal of the American Chemical Society. [Link]

  • (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. (n.d.). ResearchGate. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. (2015). National Institutes of Health. [Link]

  • 2,2-Dimethylbutanoic acid. (n.d.). PubChem. [Link]

  • 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid. (n.d.). PubChem. [Link]

  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. (n.d.). PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, a critical building block in pharmaceutical and materials science research. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of impurities from its synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the oxidation of 4,4,4-Trifluoro-2,2-dimethylbutanol. Consequently, the most prevalent impurities are residual starting material (the alcohol) and the intermediate aldehyde, 4,4,4-Trifluoro-2,2-dimethylbutanal, resulting from incomplete oxidation. Other potential impurities can arise from side reactions depending on the specific oxidizing agent and reaction conditions used.

Q2: What are the key physicochemical properties to consider when purifying this compound?

CompoundEstimated Boiling Point (°C)Estimated Melting Point (°C)Estimated Solubility
This compound 180-19030-40Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Methanol). Limited solubility in water.
4,4,4-Trifluoro-2,2-dimethylbutanol130-140N/A (Liquid at RT)Soluble in most organic solvents. Moderately soluble in water.
4,4,4-Trifluoro-2,2-dimethylbutanal110-120N/A (Liquid at RT)Soluble in most organic solvents.

Disclaimer: These values are estimations based on structurally similar compounds and should be experimentally verified.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) for optimal analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for analyzing the crude and purified product. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with an acidic modifier like formic acid or TFA) is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment and can be used to identify and quantify proton-bearing impurities.

    • ¹⁹F NMR: A highly sensitive technique for fluorine-containing compounds. The trifluoromethyl group of the target compound will have a characteristic chemical shift, and the presence of other fluorine-containing impurities can be readily detected.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Problem 1: Presence of Starting Alcohol (4,4,4-Trifluoro-2,2-dimethylbutanol) in the Final Product.

Cause: Incomplete oxidation reaction.

Solution Workflow:

Caption: Decision tree for removing residual alcohol impurity.

Detailed Protocols:

  • Method 1: Fractional Distillation

    • Principle: This method is effective if there is a substantial difference in the boiling points of the carboxylic acid and the alcohol (estimated to be > 40°C).

    • Protocol:

      • Set up a fractional distillation apparatus with a vacuum source and a Vigreux column.

      • Carefully heat the crude mixture under reduced pressure.

      • Collect the lower-boiling fraction, which will be enriched in the starting alcohol and any residual aldehyde.

      • The higher-boiling fraction will contain the desired this compound.

      • Monitor the purity of the fractions by GC-MS or NMR.

  • Method 2: Aqueous Base Extraction

    • Principle: This classic method exploits the acidic nature of the carboxylic acid to separate it from the neutral alcohol and aldehyde impurities.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

      • Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

      • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2. The carboxylic acid will precipitate or can be extracted back into an organic solvent.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Problem 2: Presence of Intermediate Aldehyde (4,4,4-Trifluoro-2,2-dimethylbutanal) in the Final Product.

Cause: Incomplete oxidation or use of a mild oxidizing agent.

Solution Workflow:

Caption: Decision tree for removing residual aldehyde impurity.

Detailed Protocols:

  • Method 1: Fractional Distillation

    • Principle: Similar to the removal of the alcohol, fractional distillation can be effective if the boiling point of the aldehyde is significantly lower than that of the carboxylic acid.

    • Protocol: Follow the protocol for fractional distillation as described for the alcohol impurity.

  • Method 2: Sodium Bisulfite Adduct Formation

    • Principle: Aldehydes react with sodium bisulfite to form a solid adduct, which can be removed by filtration. This is a highly selective method for aldehyde removal.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., ethanol/water mixture).

      • Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

      • The bisulfite adduct of the aldehyde will precipitate as a white solid.

      • Filter the mixture to remove the solid adduct.

      • The desired carboxylic acid will remain in the filtrate. Isolate the product by extraction or evaporation of the solvent.

III. Experimental Protocols

Protocol 1: Recrystallization

Principle: This technique is suitable if the product is a solid at room temperature and its solubility differs significantly from that of the impurities in a given solvent.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Principle: For high-purity requirements or when other methods fail, preparative HPLC provides excellent separation capabilities.

Procedure:

  • Method Development: Develop an analytical HPLC method first to achieve baseline separation of the target compound from its impurities. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.

  • Injection: Dissolve the crude product in a suitable solvent (e.g., the initial mobile phase composition) and inject it onto the column.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

IV. Analytical Characterization

¹H NMR (estimated chemical shifts in CDCl₃):

  • This compound: δ 1.3-1.4 (s, 6H, 2xCH₃), 2.5-2.7 (q, 2H, CH₂), 10-12 (br s, 1H, COOH).

  • 4,4,4-Trifluoro-2,2-dimethylbutanol: δ 1.0-1.1 (s, 6H, 2xCH₃), 2.0-2.2 (q, 2H, CH₂), 3.5-3.6 (s, 2H, CH₂OH), 1.5-2.5 (br s, 1H, OH).

  • 4,4,4-Trifluoro-2,2-dimethylbutanal: δ 1.2-1.3 (s, 6H, 2xCH₃), 2.4-2.6 (q, 2H, CH₂), 9.5-9.6 (s, 1H, CHO).

¹⁹F NMR (estimated chemical shifts in CDCl₃, relative to CFCl₃):

  • The trifluoromethyl group (CF₃) adjacent to a methylene group (CH₂) in all three compounds is expected to appear as a triplet in the range of δ -60 to -70 ppm.

V. References

  • CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. ()

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives - ResearchGate. ([Link])

  • Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction - Taylor & Francis. ([Link])

  • Replacement of the carboxylic acid function with fluorine - ResearchGate. ([Link])

  • High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment - MDPI. ([Link])

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - NIH. ([Link])

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. ([Link])

  • CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents. ()

  • Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector - PubMed. ([Link])

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. ([Link])

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Technical Support Center: Scaling Up 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this valuable fluorinated building block. Our approach is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your process development.

Proposed Industrial Synthesis Route

A robust and scalable synthesis of this compound can be envisioned through a two-step process, beginning with the formation of a key trifluoromethyl ketone intermediate, followed by a Reformatsky reaction and subsequent hydrolysis. This route is selected for its reliance on well-established transformations and commercially available starting materials.

Synthesis_Route cluster_0 Step 1: Trifluoromethyl Ketone Synthesis cluster_1 Step 2: C-C Bond Formation & Hydrolysis Ester Methyl Pivalate Ketone 1,1,1-Trifluoro-3,3-dimethyl-2-butanone (Pinacolone Trifluoromethyl Ketone) Ester->Ketone Trifluoromethylation CF3_Source Trifluoromethylating Agent (e.g., HCF3/KHMDS) CF3_Source->Ketone Intermediate Ethyl 4,4,4-Trifluoro-3-hydroxy-2,2-dimethylbutanoate Ketone->Intermediate Reformatsky Reaction Bromoester Ethyl Bromoacetate Bromoester->Intermediate Zinc Activated Zinc Dust Zinc->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis Hydrolysis Aqueous Acid/Base Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Synthesis of 1,1,1-Trifluoro-3,3-dimethyl-2-butanone

The synthesis of trifluoromethyl ketones from esters is a common transformation, but presents unique challenges at scale.[1][2]

Q1: My reaction is sluggish and gives low conversion of the starting ester. What are the likely causes and how can I improve the yield?

A1:

  • Cause: Incomplete generation of the trifluoromethyl anion (CF3-). This can be due to insufficient base strength, poor mixing, or the presence of proton sources. When using fluoroform (HCF3), its deprotonation requires a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS).[1]

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. Any moisture will quench the base and the CF3- anion.

    • Optimize Base Addition: Add the base solution slowly to a solution of the ester at the recommended temperature (e.g., -40°C) to maintain control over the reaction.[1]

    • Efficient Mixing: In larger reactors, ensure adequate agitation to maintain a homogenous mixture, especially if the base is added as a slurry.

    • Solvent Choice: Glymes, such as triglyme, are effective at solvating the potassium cation, which stabilizes the trifluoromethyl anion and enhances its nucleophilicity.[1]

Q2: I am observing the formation of significant byproducts, including a double addition product. How can I minimize these?

A2:

  • Cause: The trifluoromethyl ketone product is also an electrophile and can react with a second equivalent of the CF3- anion to form a tertiary alcohol. This is more likely if there is a localized high concentration of the trifluoromethylating agent.

  • Solution:

    • Stoichiometry Control: Use a precise stoichiometry of the trifluoromethylating agent. An excess will drive the formation of the double addition product.

    • Slow Reagent Addition: Add the trifluoromethylating agent or the base that generates it in situ slowly and sub-surface to avoid localized high concentrations.

    • Temperature Control: Maintain a low reaction temperature (e.g., -40°C to -20°C) to control the reaction rate and favor the formation of the desired ketone.[1]

ParameterRecommended RangeRationale
Temperature -40°C to -20°CBalances reaction rate with minimizing byproduct formation.
Base (KHMDS) 1.1 - 1.5 equivalentsEnsures complete deprotonation of HCF3 without significant excess.
Solvent Anhydrous TriglymeStabilizes the CF3- anion and facilitates the reaction.
Step 2: Reformatsky Reaction and Hydrolysis

The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, but its heterogeneous nature can pose challenges during scale-up.[3][4]

Q1: The initiation of the Reformatsky reaction is inconsistent and often requires a long induction period. How can I achieve reliable initiation at a larger scale?

A1:

  • Cause: The surface of the zinc metal is often coated with a passivating layer of zinc oxide, which prevents the reaction from starting.

  • Solution:

    • Zinc Activation: It is crucial to activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum.

    • Initiators: Small amounts of initiators like iodine or 1,2-dibromoethane can be added to the reaction mixture to chemically clean the zinc surface and promote initiation.

    • Mechanical Agitation: Vigorous stirring is necessary to ensure good contact between the reactants and the zinc surface.

Q2: The reaction is highly exothermic and difficult to control once it initiates. What are the best practices for managing the thermal profile of a large-scale Reformatsky reaction?

A2:

  • Cause: The oxidative addition of the alpha-bromoester to zinc is an exothermic process. On a large scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.

  • Solution:

    • Controlled Addition: Add the ethyl bromoacetate solution slowly to the slurry of zinc and the ketone. This allows the rate of heat generation to be controlled by the addition rate.

    • Efficient Cooling: Use a reactor with a high-efficiency cooling jacket and ensure the coolant is at a sufficiently low temperature.

    • Solvent Choice: Use a solvent with a suitable boiling point that can help to dissipate heat through reflux if necessary, although maintaining a controlled temperature below reflux is preferable.

Troubleshooting_Reformatsky cluster_input Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Reaction Control Cause1 Runaway Reaction (Exotherm) Problem->Cause1 Cause2 Low Yield/ Incomplete Reaction Problem->Cause2 Cause3 Byproduct Formation Problem->Cause3 Sol1 Slow addition of ethyl bromoacetate Cause1->Sol1 Sol2 Ensure efficient cooling and agitation Cause1->Sol2 Sol3 Proper zinc activation Cause2->Sol3 Sol4 Maintain anhydrous conditions Cause2->Sol4 Cause3->Sol4 Sol5 Careful temperature control Cause3->Sol5

Caption: Troubleshooting workflow for the Reformatsky reaction scale-up.

Q3: During workup and hydrolysis, I am getting stable emulsions that make phase separation difficult. How can I prevent or break these emulsions?

A3:

  • Cause: Zinc salts formed during the reaction can act as surfactants, stabilizing emulsions. The fluorinated nature of the product can also contribute to this issue.

  • Solution:

    • Filtration: Before the aqueous quench, it may be beneficial to cool the reaction mixture and filter off the excess zinc and zinc salts.

    • Acidic Workup: Use a dilute acid (e.g., 1M HCl) for quenching, which can help to dissolve the zinc salts.

    • Brine Wash: After the initial quench, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Choice: If emulsions persist, consider using a different extraction solvent.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A:

  • Zinc Dust: Zinc dust is flammable and can form explosive mixtures with air.[5] It should be handled in a well-ventilated area, away from ignition sources, and equipment should be properly grounded.[6]

  • Organometallic Intermediates: The Reformatsky reagent is an organozinc compound. While less reactive than Grignard reagents, it is still moisture-sensitive and will react exothermically with water.

  • Exothermic Reactions: Both the formation of the Reformatsky reagent and the subsequent carbonyl addition can be exothermic. A thorough thermal hazard assessment is essential before scaling up.

  • Quenching: Quenching of the reaction mixture must be done carefully and with adequate cooling to control the exotherm from the reaction of unreacted zinc and organozinc species with the quenching agent.[7][8]

Q: What analytical techniques are recommended for in-process monitoring?

A:

  • GC/MS: Gas chromatography-mass spectrometry is ideal for monitoring the disappearance of the starting ester and ketone, and the appearance of the product ester.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for tracking the conversion of the trifluoromethyl ketone to the desired product and for identifying any fluorine-containing byproducts.

  • TLC: Thin-layer chromatography can be a quick and effective way to monitor the progress of the reactions, especially at the bench scale.

Q: Are there any specific considerations for the purification of the final product, this compound?

A:

  • Crystallization: Due to the steric hindrance around the carboxylic acid, crystallization may be challenging. A thorough screen of solvents and solvent mixtures is recommended.

  • Distillation: If the product is thermally stable, vacuum distillation may be a viable purification method.

  • Extraction: The acidity of the product allows for purification via acid-base extraction. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.

References

  • Fujiwara, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430–437. Available at: [Link]

  • Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Google Patents. CN102452932A.
  • Novel synthesis method for 4,4,4-trifluorobutanol. Google Patents. CN105237340B.
  • Method synthesizing 4, 4, 4-trifluoro butanol. Google Patents. CN103265403A.
  • Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535–3537. Available at: [Link]

  • Novel synthesis method for 4,4,4-trifluorobutanol. Google Patents. CN105237340A.
  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses. Available at: [Link]

  • Method for preparing 2,4,5-trifluorophenylacetic acid. Google Patents. CN101823952A.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. The Royal Society of Chemistry. Available at: [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]

  • Protocol for quenching reactive chemicals. EPFL. Available at: [Link]

  • Safety Data Sheet: Zinc dust. Carl ROTH. Available at: [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central. Available at: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses. Available at: [Link]

  • Zinc powder - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PubMed Central. Available at: [Link]

  • Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available at: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]

  • Chemical Redox Agents for Organometallic Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. ResearchGate. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Archives. Available at: [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PubMed Central. Available at: [Link]

  • Zinc - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. Available at: [Link]

  • Zinc Dust Activation for Industrial Efficiency. PT Indo Lysaght. Available at: [Link]

  • Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. Bentham Science. Available at: [Link]

  • (r)-3-methyl-3-phenyl-1-pentene. Organic Syntheses. Available at: [Link]

  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Georgia Southern University. Available at: [Link]

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega. Available at: [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). CORE. Available at: [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. Available at: [Link]

  • Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. ResearchGate. Available at: [Link]

  • Safety Data Sheet Zinc Dust. Redox. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Scale-Up: What Goes Wrong? The Royal Society of Chemistry. Available at: [Link]

  • Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds. Phys.org. Available at: [Link]

  • Grignard Reagent Formation - From the Lab to Industry. YouTube. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid and Other Fluorinated Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed comparison of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid with other key fluorinated and non-fluorinated carboxylic acids. We will delve into the critical parameters of acidity (pKa), lipophilicity (logP), and metabolic stability, offering experimental data and protocols to empower researchers in making informed decisions during the lead optimization process.

The Significance of Fluorination in Carboxylic Acids

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, can dramatically alter the electronic properties of a molecule. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which has profound implications for the acidity of a nearby carboxylic acid group. Furthermore, the C-F bond is exceptionally strong, contributing to increased metabolic stability by blocking sites susceptible to oxidative metabolism. The strategic placement of fluorine can also modulate a compound's lipophilicity, impacting its solubility, cell permeability, and ultimately, its pharmacokinetic profile.

Acidity (pKa): A Tale of Inductive Effects

The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH (typically around 7.4). This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the acidity (lower the pKa) of a carboxylic acid compared to its non-fluorinated counterpart.

CompoundStructurepKa
Butanoic AcidCH₃CH₂CH₂COOH4.82[1][2]
2,2-Dimethylpropanoic Acid(CH₃)₃CCOOH5.03[3]
4,4,4-Trifluorobutanoic AcidCF₃CH₂CH₂COOH4.16[4][5]
This compound CF₃CH₂(CH₃)₂CCOOH ~4.3-4.5 (Estimated)
Trifluoroacetic Acid (TFA)CF₃COOH~0.5
  • Butanoic acid and 2,2-dimethylpropanoic acid provide baseline pKa values for simple, non-fluorinated carboxylic acids. The slightly higher pKa of 2,2-dimethylpropanoic acid is due to the electron-donating effect of the additional methyl groups.

  • The introduction of a trifluoromethyl group in 4,4,4-trifluorobutanoic acid leads to a significant decrease in pKa to 4.16, demonstrating the potent inductive effect of the CF₃ group even when separated from the carboxyl group by two carbon atoms.

  • For This compound , we can anticipate a pKa value that is lower than its non-fluorinated analog, 2,2-dimethylpropanoic acid (pKa ≈ 5.03), due to the electron-withdrawing CF₃ group. However, the electron-donating nature of the two methyl groups at the α-position will slightly counteract this effect, likely resulting in a pKa that is slightly higher than that of 4,4,4-trifluorobutanoic acid (pKa = 4.16). Therefore, an estimated pKa in the range of 4.3-4.5 is reasonable.

  • Trifluoroacetic acid (TFA) , where the trifluoromethyl group is directly attached to the carboxyl group, exhibits a much lower pKa of approximately 0.5, highlighting the proximity-dependent nature of the inductive effect.

Figure 1. Impact of fluorination and alkyl substitution on the acidity of butanoic acid derivatives.

Lipophilicity (logP): A Balance of Hydrophobicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between octanol and water (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A compound's logP value reflects its preference for a lipid-like environment over an aqueous one.

The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom is often considered to be lipophilic, a trifluoromethyl group can either increase or decrease the logP of a molecule depending on its surrounding chemical environment.

CompoundStructurelogP
Butanoic AcidCH₃CH₂CH₂COOH0.79[1][6]
2,2-Dimethylpropanoic Acid(CH₃)₃CCOOH1.48[3][7]
This compound CF₃CH₂(CH₃)₂CCOOH ~1.8-2.2 (Estimated)
Trifluoroacetic Acid (TFA)CF₃COOH-0.5 (Calculated)
  • The addition of two methyl groups in 2,2-dimethylpropanoic acid significantly increases its lipophilicity (logP = 1.48) compared to butanoic acid (logP = 0.79).

  • For This compound , the introduction of the trifluoromethyl group is expected to increase the lipophilicity compared to its non-fluorinated counterpart. While an experimental logP is not available, we can estimate a value in the range of 1.8 to 2.2.

  • In contrast, Trifluoroacetic acid is highly polar and has a calculated negative logP, indicating its preference for the aqueous phase.

Figure 2. Comparative lipophilicity of selected carboxylic acids.

Metabolic Stability: The "Teflon" Shield

Metabolic stability is a critical factor in determining the in vivo half-life and oral bioavailability of a drug candidate. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast number of xenobiotics.

The introduction of a trifluoromethyl group can significantly enhance metabolic stability by blocking potential sites of oxidation. The C-F bond is much stronger than a C-H bond, making it resistant to enzymatic cleavage. In the case of this compound, the presence of the CF₃ group at the γ-position and the quaternary carbon at the α-position (a neopentyl-like structure) creates a sterically hindered and electronically deactivated environment, which is expected to confer high metabolic stability.

While specific metabolic stability data for this compound is not available, it is well-established that trifluoromethyl groups generally increase resistance to oxidative metabolism.

Experimental Protocols

To provide a practical framework for researchers, we outline standard experimental protocols for the determination of pKa, logP, and in vitro metabolic stability.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.

Materials:

  • pH meter with a glass electrode

  • Stir plate and stir bar

  • Burette (10 mL or 25 mL)

  • Standardized 0.1 M NaOH solution

  • 0.1 M HCl solution

  • Deionized water

  • Compound of interest (e.g., this compound)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in 50 mL of deionized water in a beaker. If the compound has limited water solubility, a co-solvent such as methanol or ethanol can be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titration: a. Place the beaker on the stir plate and add a stir bar. b. Immerse the pH electrode in the solution. c. Record the initial pH of the solution. d. Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from the burette. e. After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added. f. Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Data Analysis: a. Plot the pH versus the volume of NaOH added to obtain a titration curve. b. Determine the equivalence point, which is the point of steepest inflection on the curve. c. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Figure 3. Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Compound of interest

  • Centrifuge tubes (e.g., 15 mL)

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate overnight. Collect each layer separately.

  • Sample Preparation: Prepare a stock solution of the compound of interest in either water-saturated n-octanol or octanol-saturated water at a known concentration.

  • Partitioning: a. In a centrifuge tube, add a known volume of the stock solution and a known volume of the other pre-saturated solvent. A typical ratio is 1:1, but this can be adjusted depending on the expected logP. b. Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing. c. Agitate the mixture on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: a. Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases. b. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: logP = log ( [Concentration in Octanol] / [Concentration in Water] )

Figure 4. Workflow for logP determination using the shake-flask method.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound using liver microsomes.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Compound of interest

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Acetonitrile (containing an internal standard)

  • Incubator or water bath (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: a. Prepare a stock solution of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO). b. Prepare a working solution of the liver microsomes in phosphate buffer.

  • Incubation: a. Pre-warm the microsomal solution and the NADPH regenerating system to 37 °C. b. In a microcentrifuge tube, add the microsomal solution and the test compound. Pre-incubate for 5-10 minutes at 37 °C. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: a. Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins. b. Transfer the supernatant to an analysis vial.

  • Analysis: a. Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression of this plot gives the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.

Metabolic_Stability_Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prepare Stock Solutions Prepare Stock Solutions Pre-incubate Microsomes + Compound Pre-incubate Microsomes + Compound Prepare Stock Solutions->Pre-incubate Microsomes + Compound Prepare Microsome Solution Prepare Microsome Solution Prepare Microsome Solution->Pre-incubate Microsomes + Compound Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate Microsomes + Compound->Initiate Reaction with NADPH Quench at Time Points Quench at Time Points Initiate Reaction with NADPH->Quench at Time Points Protein Precipitation Protein Precipitation Quench at Time Points->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Calculate Half-life Calculate Half-life LC-MS/MS Analysis->Calculate Half-life

Figure 5. Workflow for in vitro metabolic stability assay using liver microsomes.

Conclusion

The strategic incorporation of fluorine-containing moieties is a powerful approach in modern drug design. This compound presents an interesting structural motif, combining the metabolic stability conferred by a trifluoromethyl group and a neopentyl core with modulated acidity and lipophilicity. This guide has provided a comparative analysis of its key physicochemical properties relative to other fluorinated and non-fluorinated carboxylic acids. By understanding the principles outlined and utilizing the provided experimental protocols, researchers can better predict and optimize the performance of their drug candidates, ultimately accelerating the path to new and improved therapeutics.

References

  • Wikipedia. Butyric acid. [Link]

  • Yeast Metabolome Database. butanoic acid (YMDB01392). [Link]

  • PubChem. Butyric Acid. [Link]

  • PubChem. Pivalic acid. [Link]

  • NIST. Propanoic acid, 2,2-dimethyl-. [Link]

  • ChemBK. 4,4,4-trifluorobutyric acid. [Link]

  • SIELC Technologies. 2,2-Dimethylpropanoic acid. [Link]

  • PubChem. Bis(2,2-dimethylpropanoic acid);2-[2-(2-hydroxyethoxy)ethoxy]ethanol. [Link]

  • Cambridge Crystallographic Data Centre. Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. [Link]

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A Comparative Guide to the Biological Efficacy of 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the predicted biological efficacy of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid and its structural analogs. In the absence of direct comparative studies, this analysis is built upon established principles of medicinal chemistry and extrapolated from existing data on related compounds. We will explore how specific structural modifications—the trifluoromethyl group, the gem-dimethyl substitution, and alterations in the carboxylic acid moiety—are likely to influence the compound's pharmacokinetic and pharmacodynamic profiles.

Introduction: Deconstructing this compound

This compound is a synthetic short-chain carboxylic acid characterized by two key structural features: a trifluoromethyl group at the terminal position and a gem-dimethyl group at the alpha-position to the carboxyl group. These modifications distinguish it from naturally occurring short-chain fatty acids and suggest a unique biological activity profile. To understand its potential, we will compare it to its non-fluorinated counterpart, 2,2-dimethylbutanoic acid, and other relevant analogs.

The Influence of Trifluorination on Biological Efficacy

The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a drug candidate's properties.[1][2][3] The -CF3 group is highly electronegative and lipophilic, which can profoundly impact a molecule's biological behavior.[1]

Expected Effects of the Trifluoromethyl Group:

  • Increased Lipophilicity: The -CF3 group is more lipophilic than a methyl group, which can enhance membrane permeability and facilitate absorption and distribution into tissues, including the potential for crossing the blood-brain barrier.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer biological half-life compared to its non-fluorinated analogs.

  • Altered Acidity: The strong electron-withdrawing nature of the -CF3 group will increase the acidity of the carboxylic acid proton, potentially influencing its interactions with biological targets and its ionization state at physiological pH.

  • Enhanced Binding Interactions: The -CF3 group can participate in various non-covalent interactions with protein targets, including dipole-dipole and ion-dipole interactions, which can lead to increased binding affinity and potency.

In the context of this compound, the presence of the -CF3 group is anticipated to significantly increase its metabolic stability and alter its pharmacokinetic profile compared to 2,2-dimethylbutanoic acid.

The Role of the Gem-Dimethyl Group

The gem-dimethyl group at the C2 position introduces steric hindrance around the carboxylic acid. This structural feature is known to influence a molecule's reactivity and interaction with enzymes.

Consequences of the Gem-Dimethyl Substitution:

  • Steric Shielding: The two methyl groups can sterically hinder the approach of enzymes to the carboxylic acid, potentially protecting it from certain metabolic transformations such as esterification or amidation.[5]

  • Conformational Restriction: The gem-dimethyl group restricts the rotation around the C2-C3 bond, which can lock the molecule into a specific conformation that may be more favorable for binding to a biological target.

  • Increased Stability: The presence of a quaternary carbon center can enhance the overall stability of the molecule.[5]

The combination of the gem-dimethyl group and the trifluoromethyl group in this compound is likely to create a highly stable molecule with a unique three-dimensional shape that dictates its biological interactions.

Comparative Analysis with Key Analogs

2,2-Dimethylbutanoic Acid (HST5040)

2,2-Dimethylbutanoic acid, also known as HST5040 or Dimebutic acid, serves as the primary non-fluorinated analog for comparison.[6][7]

  • Biological Activity: This compound is under investigation as a potential treatment for propionic acidemia and methylmalonic acidemia, which are rare metabolic disorders.[6][7] It has also been explored for its potential in treating thalassemia and other hemoglobinopathies.[8][9][10]

  • Metabolism: As a branched-chain fatty acid, it is expected to undergo metabolism, although the gem-dimethyl group may slow this process compared to linear fatty acids. It is also a known metabolite of the cholesterol-lowering drug simvastatin.[10]

Comparison: this compound, with its added -CF3 group, is predicted to have a longer half-life and potentially different biological targets or a modified affinity for the same targets as 2,2-dimethylbutanoic acid due to altered electronic and lipophilic properties.

Pivalic Acid (2,2-Dimethylpropanoic Acid)

Pivalic acid is a shorter-chain analog that shares the gem-dimethyl feature. It is often used in prodrugs to improve bioavailability.[11]

  • Metabolic Fate: The metabolism of pivalic acid is limited in mammals. It is primarily eliminated through the formation of pivaloyl-carnitine, which is then excreted in the urine.[11] This can lead to carnitine depletion with long-term, high-dose administration.[11]

Comparison: Given the structural similarity, this compound might also be a substrate for carnitine conjugation. Researchers should consider the potential for carnitine depletion in any in vivo studies of this compound.

Predicted Biological Efficacy: A Summary Table

CompoundKey Structural FeaturesPredicted Biological PropertiesPotential Applications
This compound -CF3 group, gem-dimethyl groupIncreased lipophilicity, enhanced metabolic stability, altered acidity, potential for unique target interactions.To be determined; likely to have a distinct pharmacological profile from its analogs.
2,2-Dimethylbutanoic acid gem-dimethyl groupSubstrate for metabolism (though potentially slowed), known biological activity in metabolic disorders.[6][7]Propionic acidemia, methylmalonic acidemia, hemoglobinopathies.[6][7][8][9][10]
Pivalic Acid gem-dimethyl group (shorter chain)Limited metabolism, can cause carnitine depletion.[11]Used in prodrug formulations.[11]
n-Butyric Acid Linear short-chain fatty acidReadily metabolized, known histone deacetylase inhibitor.General short-chain fatty acid biological roles.

Experimental Protocols for Evaluation

To validate the predicted biological efficacy of this compound and its analogs, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and 2,2-dimethylbutanoic acid.

Methodology:

  • Incubation: Incubate the test compounds (1 µM) with liver microsomes (from human, rat, or mouse) at 37°C in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on various cell lines.

Methodology:

  • Cell Seeding: Seed cancer or other relevant cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each compound.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their predicted impact on biological properties.

SAR cluster_0 Core Structure: Butanoic Acid cluster_1 Analogs cluster_2 Predicted Effects Butanoic_Acid n-Butyric Acid Analog_1 2,2-Dimethylbutanoic Acid Butanoic_Acid->Analog_1 + gem-dimethyl Analog_3 Pivalic Acid Butanoic_Acid->Analog_3 + gem-dimethyl - ethyl group Analog_2 This compound Analog_1->Analog_2 + Trifluoromethylation Effect_1 Increased Steric Hindrance Enhanced Stability Analog_1->Effect_1 Effect_2 Increased Lipophilicity Enhanced Metabolic Stability Altered Acidity Analog_2->Effect_2 Analog_3->Effect_1

Caption: Structure-Activity Relationship of Butanoic Acid Analogs.

Conclusion and Future Directions

While direct experimental data on the biological efficacy of this compound is currently lacking, a systematic analysis of its structural components allows for informed predictions. The combination of a trifluoromethyl group and a gem-dimethyl moiety suggests a compound with enhanced metabolic stability and a distinct pharmacokinetic profile compared to its non-fluorinated analogs.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm these hypotheses. A direct comparison with 2,2-dimethylbutanoic acid in relevant biological assays will be crucial to elucidating its unique therapeutic potential. Furthermore, investigating its potential off-target effects, such as carnitine depletion, will be essential for a comprehensive safety assessment. This guide serves as a foundational framework for initiating such investigations.

References

  • Chemsrc. 2,2-Dimethylbutanoic acid | CAS#:595-37-9. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound dictates its function. For a molecule such as 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, a building block characterized by its sterically hindered carboxylic acid moiety and a trifluoromethyl group, purity is not a matter of simple quality control but a fundamental prerequisite for predictable and reproducible outcomes. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable synthon in the development of novel pharmaceuticals and advanced materials.

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound. As a senior application scientist, my aim is to move beyond mere procedural descriptions to elucidate the underlying rationale for each technique, empowering you to make informed decisions for your specific analytical challenges. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis, supported by experimental data and detailed protocols.

The Criticality of Purity: Understanding Potential Impurities

Before delving into analytical techniques, it is crucial to anticipate the likely impurities. While a definitive synthesis for this compound is not widely published, we can infer potential contaminants from analogous synthetic routes. A plausible synthesis could involve the alkylation of a pivalic acid derivative with a trifluoroethylating agent.

Based on this, potential impurities could include:

  • Unreacted Starting Materials: Residual pivalic acid derivatives or trifluoroethylating agents.

  • Byproducts of Incomplete Reaction: Intermediates from the synthetic pathway.

  • Over-alkylation Products: Molecules where the starting material has reacted with more than one equivalent of the alkylating agent.

  • Solvent Residues: Traces of solvents used during the synthesis and purification processes.

  • Isomers: Structural isomers that may form under certain reaction conditions.

A robust analytical strategy must be capable of separating and identifying these diverse chemical entities from the main compound.

A Comparative Overview of Analytical Techniques

Technique Principle Strengths Limitations Primary Application
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide detailed structural information.Provides unambiguous structural confirmation and quantitative analysis without the need for a reference standard of the analyte (qNMR). ¹⁹F NMR is particularly powerful for fluorinated compounds.Lower sensitivity compared to chromatographic methods. May not resolve all impurities if their signals overlap with the main compound.Structural elucidation and absolute purity determination.
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolving power for a wide range of compounds. Well-established for purity analysis in the pharmaceutical industry.Requires a reference standard for each impurity for accurate quantification. Method development can be time-consuming.Routine purity testing and quantification of known impurities.
GC-MS Separates volatile components in the gas phase followed by mass analysis for identification.Excellent separation efficiency for volatile compounds and provides molecular weight and fragmentation information for structural confirmation.Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to the workflow and can introduce variability.Analysis of volatile impurities and identification of unknown volatile components.
Elemental Analysis Determines the elemental composition (C, H, N, F) of a sample.Provides the fundamental elemental ratio of a compound, which can be compared to the theoretical values to assess bulk purity.Does not provide information on the nature of impurities, only the overall elemental composition.Confirmation of elemental composition and assessment of inorganic impurities.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy is arguably the most powerful technique for the characterization of novel chemical entities. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's structure and purity.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number and connectivity of protons. The characteristic signals for the methylene and dimethyl groups can be used for initial structural verification.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the quaternary carbon, the trifluoromethyl-bearing carbon, and the carbonyl carbon are key indicators.

  • ¹⁹F NMR: This is particularly crucial for fluorinated compounds due to the large chemical shift dispersion and sensitivity of the ¹⁹F nucleus.[1] The chemical shift of the CF₃ group provides a clean window for observation, often free from interfering signals, making it excellent for purity assessment.[2] Quantitative ¹⁹F NMR (qNMR) can provide a highly accurate measure of the absolute purity of the sample without the need for a specific reference standard of the analyte itself.[1]

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of an internal standard (e.g., trifluoroacetic acid or another stable, non-reactive fluorinated compound with a known purity) into a clean NMR tube.

  • Solvent Selection: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: A simple 90° pulse-acquire sequence is typically sufficient.

    • Relaxation Delay (d1): This is a critical parameter for quantitative analysis. It should be set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation between scans.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1) for both the analyte and the internal standard.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the CF₃ group of the analyte and the fluorine signal of the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms in the molecule

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Self-Validating System: The use of an internal standard of known purity provides a self-validating system. The accuracy of the measurement is directly tied to the accuracy of the weighings and the known purity of the standard.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve nmr_acq Acquire 19F NMR spectrum (Optimized d1, ns) dissolve->nmr_acq process Process FID (phasing, baseline correction) nmr_acq->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity integrate->calculate final_report final_report calculate->final_report Report Purity

Caption: Workflow for quantitative ¹⁹F NMR analysis.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Routine Purity Assessment

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high sensitivity and resolving power.[3] For a carboxylic acid like this compound, a reversed-phase HPLC method is most suitable.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The nonpolar stationary phase (e.g., C18) and a polar mobile phase allow for the separation of compounds based on their hydrophobicity. Potential impurities, differing in polarity from the main compound, will have different retention times.

  • UV Detection: While the target molecule lacks a strong chromophore, the carboxylic acid group allows for detection at low UV wavelengths (around 200-220 nm).

  • Mobile Phase pH: The pH of the mobile phase is critical for the analysis of carboxylic acids. Maintaining a pH below the pKa of the carboxylic acid (typically around 2-3) ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to control the pH. A typical gradient might start at 10% acetonitrile and increase to 90% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity. For more accurate quantification, a reference standard of the main compound and any known impurities are required to create calibration curves.

Self-Validating System: The use of a well-characterized reference standard for the main peak and any identified impurities allows for the validation of the method for linearity, accuracy, and precision, ensuring the reliability of the purity assessment.

Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis prep_sample Prepare sample solution (~0.1 mg/mL) inject Inject sample prep_sample->inject separation Reversed-phase C18 column (Gradient elution) inject->separation detection UV detection (210 nm) separation->detection integrate Integrate all peaks detection->integrate calculate_purity Calculate area percent purity integrate->calculate_purity final_report final_report calculate_purity->final_report Report Purity

Caption: Workflow for purity assessment by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required to convert them into more volatile esters or silyl ethers.[4][5]

Causality Behind Experimental Choices:

  • Derivatization: This is a crucial step to increase the volatility and thermal stability of the carboxylic acid.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method. The resulting trimethylsilyl (TMS) ester is much more amenable to GC analysis.

  • Mass Spectrometry Detection: Provides molecular weight information and characteristic fragmentation patterns, which can be used to confirm the identity of the main peak and to identify unknown impurities.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • In a clean, dry vial, dissolve a small amount (approx. 1 mg) of the this compound sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst).

    • Heat the vial at 60-70 °C for 30-60 minutes to ensure complete derivatization.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Split or splitless injection, depending on the concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the TMS ester of this compound based on its mass spectrum.

    • Analyze the mass spectra of other peaks to identify potential impurities.

    • Calculate the relative peak areas to estimate the purity.

Self-Validating System: The fragmentation pattern observed in the mass spectrum provides a high degree of confidence in the identification of the main compound and impurities. Comparison of the obtained mass spectra with a library of known spectra can further validate the identifications.

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis derivatize Derivatize with silylating agent (e.g., BSTFA) inject Inject derivatized sample derivatize->inject gc_sep GC separation (capillary column) inject->gc_sep ms_detect MS detection (EI mode) gc_sep->ms_detect analyze_spectra Analyze mass spectra of peaks ms_detect->analyze_spectra identify_impurities Identify impurities analyze_spectra->identify_impurities calculate_purity Calculate relative peak areas analyze_spectra->calculate_purity final_report final_report calculate_purity->final_report Report Purity

Caption: Workflow for purity assessment by GC-MS.

Elemental Analysis: A Fundamental Check of Composition

Elemental analysis provides the percentage of carbon, hydrogen, and in this case, fluorine in the compound. This technique is a fundamental check to ensure the empirical formula of the synthesized compound is correct.

Causality Behind Experimental Choices:

  • Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O) are quantitatively measured. For fluorine analysis, specialized methods are required to capture the fluorine, often as HF, which is then quantified.[6] Modern elemental analyzers can be equipped for fluorine determination.[7][8][9]

Experimental Protocol: Combustion Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrumentation: An elemental analyzer capable of C, H, and F analysis.

  • Analysis: The sample is combusted at high temperatures (around 900-1000 °C). The combustion products are passed through a series of traps and detectors to quantify the elements.

  • Data Analysis: The instrument software calculates the percentage of each element. The experimental values are then compared to the theoretical values for C₆H₉F₃O₂.

Theoretical Composition for C₆H₉F₃O₂:

  • Carbon (C): 41.87%

  • Hydrogen (H): 5.27%

  • Fluorine (F): 33.11%

  • Oxygen (O): 19.75% (often determined by difference)

Self-Validating System: A close agreement between the experimental and theoretical elemental composition provides strong evidence for the purity of the bulk material, especially with respect to inorganic impurities or residual solvents that would significantly alter the elemental ratios.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique provides a complete picture of a compound's purity. A comprehensive and robust assessment of this compound samples requires an integrated approach.

  • NMR spectroscopy should be the primary tool for structural confirmation and can provide a highly accurate determination of absolute purity.

  • HPLC is the method of choice for routine quality control, offering high throughput and sensitivity for the detection of known and unknown impurities.

  • GC-MS is invaluable for identifying volatile impurities and for providing orthogonal structural confirmation of the main component and its byproducts after derivatization.

  • Elemental analysis serves as a fundamental check of the bulk composition and is particularly useful for detecting non-UV active or non-volatile inorganic impurities.

By judiciously employing these complementary techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.